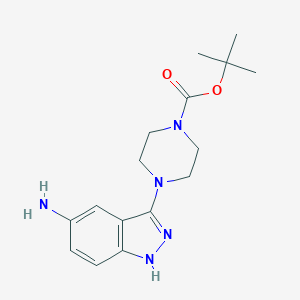

tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate

Description

Properties

CAS No. |

1260783-50-3 |

|---|---|

Molecular Formula |

C16H23N5O2 |

Molecular Weight |

317.39 g/mol |

IUPAC Name |

tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H23N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-10-11(17)4-5-13(12)18-19-14/h4-5,10H,6-9,17H2,1-3H3,(H,18,19) |

InChI Key |

MLEISWAAVNJNFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Photocatalytic One-Step Coupling Method

A modern, efficient method inspired by the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves a visible-light photocatalytic reaction using acridine salts as photocatalysts. This approach is notable for its mild conditions, environmental friendliness, and high yields (up to 95%).

-

- Amino-substituted heterocycle (e.g., 2-aminopyridine or analogous 5-aminoindazole derivative)

- Piperazine-1-carboxylic acid tert-butyl ester

- Acridine salt photocatalyst (0.1 eq)

- Oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq)

- Solvent: anhydrous dichloroethane (DCE)

-

- Oxygen atmosphere (oxygen replacement 3 times)

- Blue LED light irradiation for 10 hours

- Room temperature or mild heating

-

- Spin-drying the filtrate

- Purification by column chromatography

-

- Colorless white solid product

- Yields reported around 94-95%

This method avoids heavy metals and hydrogen gas, making it safer and more cost-effective. It is applicable to amino-substituted heterocycles, suggesting potential adaptation to 5-amino-1H-indazole substrates with piperazine-1-carboxylate tert-butyl ester.

Multi-Step Halogenation, Coupling, and Reduction Route

Another established approach, particularly for related aminopyridine derivatives, involves a four-step sequence:

| Step No. | Reaction Type | Description |

|---|---|---|

| 1 | Bromination/Iodination | Halogenation of 2-aminopyridine or 5-aminoindazole at specific positions using N-bromosuccinimide or potassium iodate/iodide in acidic medium at low temperature (-15 °C) |

| 2 | Oxidation/Debromination | Purification and oxidation to stabilize halogenated intermediate |

| 3 | Palladium-Catalyzed Coupling | Cross-coupling of halogenated aminoheterocycle with piperazine-1-carboxylic acid tert-butyl ester using Pd catalyst and ligand at 20-30 °C for 2-4 hours |

| 4 | Reduction | If necessary, reduction of nitro or halogen substituents to amines using Zn(Hg)/HCl or Fe/HCl |

This method is more traditional and involves careful control of reaction conditions to prevent side reactions and maintain protecting groups. It is suitable for synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and can be adapted for indazole derivatives with appropriate halogenation sites.

Comparative Data Table of Preparation Methods

| Aspect | Photocatalytic One-Step Method | Multi-Step Halogenation/Coupling Method |

|---|---|---|

| Starting Materials | Aminoheterocycle, piperazine tert-butyl ester | Halogenated aminoheterocycle, piperazine tert-butyl ester |

| Catalyst | Acridine salt (0.1 eq) | Palladium catalyst + ligand |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq) | Not required |

| Solvent | Anhydrous dichloroethane | Various organic solvents |

| Reaction Conditions | Blue LED light, oxygen atmosphere, 10 h | 20-30 °C, 2-4 h stirring |

| Yield | 94-95% | Variable, typically 70-90% depending on step efficiency |

| Environmental Impact | Low (no heavy metals, mild conditions) | Moderate (use of Pd catalyst and halogen reagents) |

| Complexity | Low (one step) | High (multiple steps) |

| Applicability to Indazole Derivative | Potentially adaptable with substrate tuning | Applicable with halogenation on indazole ring |

Research Notes and Practical Considerations

- The photocatalytic method's success depends heavily on the availability of the amino-substituted indazole starting material and the compatibility of the indazole ring with photocatalytic conditions.

- The multi-step halogenation/coupling method requires careful control of halogenation position to avoid over-substitution or undesired side reactions.

- Protecting groups such as tert-butyl carbamate are stable under both methods but must be monitored during reductions or acidic steps.

- Purification typically involves column chromatography, and yields are generally high with optimized protocols.

- Reaction scale-up considerations favor the photocatalytic method due to its simplicity and environmental profile.

Chemical Reactions Analysis

Types of Reactions:

Substitution: The indazole and piperazine rings can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide and alkylating agents like methyl iodide are commonly employed.

Major Products Formed:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry:

Biology:

Enzyme Inhibition:

Medicine:

Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . The piperazine moiety enhances its binding affinity and specificity . The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications on the Piperazine Core

Analogues with Varying Heterocycles

- The bromine atom may also serve as a site for further functionalization (e.g., Suzuki coupling). Key difference: Bromopyrimidine vs. aminoindazole; lower hydrogen-bonding capacity.

- tert-Butyl 4-((5-methylbenzo[D]isoxazol-3-yl)methyl)piperazine-1-carboxylate (): Incorporates a benzoisoxazole scaffold linked via a methylene group. Key difference: Methylbenzoisoxazole substituent; increased lipophilicity (logP ~3.3).

Analogues with Extended Linkers

tert-Butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)piperazine-1-carboxylate ():

Features a thiophene-phenyl linker, enhancing conformational flexibility and solubility. The hydroxyl group improves water solubility but may increase susceptibility to oxidative metabolism.- Key difference : Thiophene-phenyl vs. indazole; higher polarity (TPSA ~90 Ų vs. ~80 Ų for indazole).

- tert-Butyl 4-(5-oxo-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate (): A fused tricyclic system with a triazino-thieno-isoquinoline core. This rigid structure limits rotational freedom but improves binding selectivity in enzyme pockets. Key difference: Complex tricyclic core; higher molecular weight (~500 g/mol vs. ~330 g/mol for indazole derivative).

Functional Group Modifications

Amino vs. Nitro Substitutions

- However, nitro groups are metabolically labile and may require reduction for bioactivity. Key difference: Nitro substituent; lower metabolic stability compared to aminoindazole.

Carboxylic Acid Derivatives

- tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (): Incorporates a carbonyl linker, which may influence the molecule’s conformation and hydrogen-bonding patterns. The ester group increases hydrophobicity but can be hydrolyzed in vivo. Key difference: Carbonyl linker; higher logP (~2.8 vs. ~1.9 for indazole derivative).

Metabolic Stability

- Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate () degrade in simulated gastric fluid due to oxazolidinone ring instability. In contrast, the Boc-protected indazole derivative shows enhanced stability under similar conditions .

Target Engagement

- Carbazole derivatives (e.g., ) exhibit potent DNMT1 inhibition due to planar aromatic systems interacting with DNA-binding domains. The indazole analogue may lack this activity but could target kinases via its amino group .

Biological Activity

Tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 317.386 g/mol

- CAS Number : 1260783-50-3

- LogP : 2.786 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Studies suggest that the compound may act as an inhibitor of specific kinases, which are critical in regulating cell proliferation and survival .

Pharmacological Activities

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .

- Kinase Inhibition : The compound has been identified as a potential inhibitor of certain receptor tyrosine kinases, which are often implicated in cancer progression. Its selectivity towards specific kinase conformations enhances its therapeutic potential against malignancies characterized by aberrant kinase activity .

- Neuroprotective Effects : Emerging research suggests that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative disorders by modulating neuroinflammatory pathways .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

Q & A

Q. What are the optimal synthetic routes for tert-butyl piperazine-1-carboxylate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated heterocycles (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux with K₂CO₃ as a base, achieving yields of 78–88.7% . Solvent choice (e.g., THF vs. ethyl acetate) and acid/base conditions significantly impact efficiency. For instance, HCl in ethyl acetate facilitates deprotection of intermediates in Method B (60% yield) compared to aqueous THF in Method A (79% yield) . Table 1 : Comparison of synthetic conditions for piperazine derivatives

| Substrate | Solvent | Base/Catalyst | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 5-bromo-2-chloropyrimidine | 1,4-dioxane | K₂CO₃ | 110 | 88.7 | |

| Intermediate 42 | THF (Method A) | H₂O | RT | 79 |

Q. How can NMR and mass spectrometry be employed to characterize intermediates and final products?

- Methodological Answer :

- ¹H NMR : Key signals include the tert-butyl group (1.2–1.5 ppm), piperazine protons (2.5–3.5 ppm), and aromatic indazole protons (6.8–8.0 ppm). For example, in tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-dihydropyrazine derivatives, CH₂CO₂Me and =CHNCH₂ protons resonate at 3.7–4.1 ppm .

- ¹³C NMR : Confirm Boc-group integrity (C=O at ~155 ppm; C(CH₃)₃ at ~28 ppm) and aromatic carbons (110–150 ppm) .

- MS (ESI) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of tert-butyl group: [M+H-100]+ at m/z 243) validate structural motifs .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Tert-butyl piperazine derivatives may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Store under inert atmosphere (N₂/Ar) in dark, cool conditions to prevent degradation .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in tert-butyl piperazine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX determines bond lengths, angles, and intermolecular interactions. For example:

- Crystal Packing : In tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, C–H···O interactions form zig-zag architectures, while N–H···O bonds stabilize hydrazide derivatives .

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) via fingerprint plots .

Key Metrics : - Space group (e.g., P1 or P2₁/c)

- Unit cell parameters (e.g., a = 14.281 Å, β = 110.67°)

Q. What strategies address low reproducibility in synthetic yields for Boc-protected intermediates?

- Methodological Answer :

- Purification : Silica gel chromatography (hexane:EtOAc gradients) removes byproducts .

- Reaction Monitoring : TLC or LCMS tracks intermediate formation (e.g., retention time = 4.92 min for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) .

- Scale-Up : Maintain stoichiometric ratios (e.g., 1:1.5 substrate:Boc-piperazine) and optimize reflux time (1.5–12 h) to prevent decomposition .

Q. How does the compound interact with biological targets such as HIF prolyl-hydroxylase?

- Methodological Answer :

- Mechanistic Studies : The tert-butyl group and piperazine ring enhance lipophilicity, facilitating membrane penetration. The 5-amino-1H-indazol-3-yl moiety chelates Fe²⁺ in the enzyme active site, inhibiting hydroxylation of hypoxia-inducible factors (HIFs) .

- SAR Analysis : Modifications at the indazole 5-position (e.g., -NH₂ vs. -NO₂) alter binding affinity. Electrophilic substituents (e.g., -CF₃) improve target engagement .

Q. How can computational tools predict hydrogen-bonding patterns in crystal structures?

- Methodological Answer :

- Graph Set Analysis : Classifies H-bond motifs (e.g., D(donor)-A(acceptor) patterns) using software like CrystalExplorer .

- Density Functional Theory (DFT) : Calculates interaction energies (e.g., C–H···O vs. π–π stacking) to prioritize dominant packing forces .

Data Contradictions and Resolution

- Synthetic Yield Variability : Method B in yields 60% vs. 79% in Method A due to HCl vs. aqueous THF conditions. Validate via controlled pH and solvent polarity studies.

- Biological Activity : Moderate antifungal activity in vs. poor antibacterial activity in suggests target specificity. Use gene knockout models to confirm pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.